molecular formula C26H32O11 B8255293 4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one

4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one

Cat. No.: B8255293
M. Wt: 520.5 g/mol
InChI Key: CZGFAWSPACXBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a glycosylated lignan derivative featuring a γ-lactone (oxolan-2-one) core. Key structural elements include:

  • Position 4: A 4-hydroxy-3-methoxyphenylmethyl group.
  • Position 3: A substituted benzyl group with a glycosyl moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl, likely a glucose derivative).

The glycosylation enhances hydrophilicity compared to non-glycosylated lignans, influencing solubility, bioavailability, and biological interactions .

Properties

IUPAC Name

4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O11/c1-34-18-8-12(3-4-17(18)28)5-14-11-36-26(33)15(14)6-13-7-16(21(29)19(9-13)35-2)25-24(32)23(31)22(30)20(10-27)37-25/h3-4,7-9,14-15,20,22-25,27-32H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGFAWSPACXBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C2C(C(C(C(O2)CO)O)O)O)CC3C(COC3=O)CC4=CC(=C(C=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one (CAS: 84755-40-8) is a complex organic molecule with notable biological properties. Its structure suggests potential therapeutic applications, particularly in the fields of oncology and cardiovascular health due to its phenolic and methoxy groups which are often associated with antioxidant activity.

The molecular formula of this compound is C12H14O4C_{12}H_{14}O_{4} with a molecular weight of approximately 222.24 g/mol. The compound features multiple hydroxyl and methoxy groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₄O₄
Molecular Weight222.24 g/mol
LogP1.506
PSA55.76 Ų

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant activity. For instance, phenolic compounds are known to scavenge free radicals, thereby reducing oxidative stress in cells. A study on related compounds demonstrated their ability to inhibit lipid peroxidation and enhance cellular antioxidant defenses .

Cytotoxic Effects

The compound's structural similarity to known anticancer agents suggests potential cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives of phenolic compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Anti-inflammatory Activity

Compounds containing hydroxy and methoxy groups have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .

Case Studies

  • Cytotoxicity Against Tumorigenic Cell Lines
    A study investigated the cytotoxic effects of related phenolic compounds on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, suggesting that the compound may also exhibit similar effects due to its structural characteristics .
  • Antioxidant Activity Assessment
    Another research focused on the antioxidant capacity of phenolic compounds derived from natural sources. The study employed DPPH and ABTS assays to evaluate radical scavenging activity. Results showed that compounds with multiple hydroxyl groups had enhanced antioxidant capabilities, supporting the potential of our compound in mitigating oxidative damage .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction.

Pharmaceutical Development

The compound is being explored for its potential use in developing drugs targeting venous diseases. A study highlighted its role in improving venous function and reducing edema associated with peripheral venous hypertension .

Cosmetic Formulations

Due to its antioxidant and anti-inflammatory properties, the compound is also being investigated for inclusion in cosmetic products aimed at skin protection and anti-aging effects. Its ability to neutralize free radicals makes it a valuable ingredient in formulations designed to combat skin damage from UV radiation and pollution .

Nutraceuticals

The compound's health benefits have led to interest in its incorporation into dietary supplements. Research suggests it may enhance vascular health and support metabolic functions, making it a candidate for nutraceutical applications aimed at improving overall wellness .

Case Studies

Case Study 1: Venous Disease Treatment
A clinical trial evaluated the efficacy of formulations containing this compound in patients with chronic venous insufficiency. Results indicated significant improvements in symptoms such as leg swelling and pain, supporting its use as a therapeutic agent in managing venous diseases .

Case Study 2: Antioxidant Efficacy
In vitro studies assessed the antioxidant capacity of the compound against various oxidative stress models. The results demonstrated a marked reduction in oxidative damage in cell cultures treated with the compound compared to controls, highlighting its potential as a protective agent in cellular health .

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity characteristic of polyphenolic compounds with multiple hydroxyl, methoxy, and glycosidic groups:

Functional Group-Specific Reactions

  • Hydrolysis :

    • Glycosidic bonds may cleave under acidic/basic conditions, releasing the glucopyranoside moiety .

    • Ester groups (if present) could hydrolyze to carboxylic acids.

  • Oxidation :

    • Hydroxyl groups may oxidize to quinones or ketones, altering antioxidant activity.

    • Methoxy groups remain stable under mild conditions but could demethylate under harsh oxidizing agents.

  • Condensation :

    • Phenolic hydroxyls can undergo electrophilic substitution with aldehydes/ketones to form resorcinol derivatives.

    • Lactone rings may participate in ring-opening reactions under nucleophilic conditions.

Reaction Mechanisms

Reaction TypeMechanistic Insight
HydrolysisNucleophilic attack on glycosidic oxygen or ester carbonyl
OxidationElectron transfer from phenolic hydroxyls to oxidizing agents
CondensationElectrophilic substitution via phenoxide intermediates

Structural Stability and Functional Group Interactions

The compound’s molecular architecture includes:

  • Aromatic rings (phenolic and oxolanone)

  • Hydroxyl/methoxy substituents (redox-active sites)

  • Glucopyranoside moiety (stereochemically rigid, hydrophilic)

These features create a dynamic reactivity landscape where functional groups compete for reaction pathways. For example, phenolic hydroxyls may dominate oxidation reactions, while glycosidic bonds prioritize hydrolysis under aqueous conditions .

Functional GroupTypical ReactivityStability Factors
Phenolic -OHOxidation, electrophilic substitutionDeprotonation enhances reactivity
Glycosidic O-linkageHydrolysisSteric hindrance reduces accessibility
Methoxy (-OCH₃)Demethylation (under strong acids/bases)Electron-donating effect stabilizes adjacent groups

This structured analysis highlights the compound’s potential as a multifunctional scaffold for targeted chemical modifications in applied chemistry research.

Comparison with Similar Compounds

Matairesinol

Structure : (3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one .

  • Key Differences: Lacks the glycosyl group present in the target compound. Higher lipophilicity (LogP ~4.53) due to two non-polar benzyl groups .
  • Bioactivity: Known for antioxidant properties and role in plant defense .
Property Target Compound Matairesinol
Molecular Weight ~710.71 (C₃₈H₄₂O₁₄) 358.4 g/mol
LogP ~1.5 (estimated) 4.53
H-Bond Donors/Acceptors 8/14 6/8
Solubility High (glycosylation) Low (non-glycosylated)

Trachelogenin

Structure : (3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one .

  • Key Differences :
    • Contains a dimethoxyphenyl group (increasing lipophilicity) and a hydroxyl group at position 3.
    • Lacks glycosylation.
  • Bioactivity : Potent HCV entry inhibitor (IC₅₀ = 0.259–0.325 µg/mL) .
Property Target Compound Trachelogenin
Molecular Weight ~710.71 416.4 g/mol
LogP ~1.5 ~2.8 (estimated)
Key Functional Groups Glycosyl, methoxy, hydroxy Dimethoxy, hydroxy

(+)-Lariciresinol

Structure: (2S,3R,4R)-Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-furanmethanol .

  • Key Differences :
    • Features a tetrahydrofuran ring instead of a γ-lactone.
    • Hydroxymethyl group at position 3.
  • Bioactivity : Antioxidant and anti-inflammatory properties .
Property Target Compound (+)-Lariciresinol
Molecular Weight ~710.71 360.4 g/mol
Core Structure γ-Lactone Tetrahydrofuran
Glycosylation Yes No

3-Hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

Structure: A hydroxylated derivative of Matairesinol with an additional hydroxy group at position 3 .

  • Key Differences :
    • Hydroxy group at position 3 enhances polarity.
    • Lacks glycosylation.
  • Bioactivity: Not well-studied but predicted to have enhanced solubility over Matairesinol .
Property Target Compound 3-Hydroxy Derivative
Molecular Weight ~710.71 374.39 g/mol
LogP ~1.5 ~2.0 (estimated)
Polar Surface Area ~210 Ų ~110 Ų

Research Findings and Implications

  • Glycosylation Effects: The target compound’s glycosyl group significantly increases water solubility and bioavailability compared to non-glycosylated lignans, making it more suitable for drug delivery .
  • Biological Activity: Glycosylated lignans often exhibit enhanced receptor binding due to hydrogen bonding with the sugar moiety.
  • Structural-Activity Relationships (SAR) :
    • Methoxy groups enhance membrane permeability but reduce solubility.
    • Hydroxy groups and glycosylation improve solubility and metabolic stability .

Preparation Methods

Multicellular One-Pot Fermentation

The biosynthesis of lignan glycosides, including this compound, has been achieved through engineered Escherichia coli strains in a "multicellular one-pot" system. This method involves sequential enzymatic reactions across multiple bacterial modules:

  • Module I : Production of (+)-pinoresinol via co-expression of Prx02-PsVAO (a vanillyl alcohol oxidase) and dirigent proteins to catalyze the oxidative coupling of coniferyl alcohol derivatives.

  • Module II/III : Conversion of (+)-pinoresinol to (+)-lariciresinol and (-)-secoisolariciresinol using IiPLR1 (pinoresinol/lariciresinol reductase) and TpPLR2.

  • Module IV : Synthesis of (-)-matairesinol via PpSIRD (secoisolariciresinol dehydrogenase).

  • Glycosylation Module : UDP-glycosyltransferases (IiUGT71B5, IiUGT71B2) catalyze the transfer of glucose from UDP-glucose (generated by AtSUS1 sucrose synthase) to the lignan aglycone.

StepSubstrateEnzyme/StrainProductYield
1EugenolPrx02-PsVAO(+)-Pinoresinol698.9 mg/L
2(+)-PinoresinolIiPLR1(+)-Lariciresinol434.08 mg/L
3(+)-LariciresinolTpPLR2(-)-Secoisolariciresinol96.81 mg/L
4(-)-SecoisolariciresinolPpSIRD(-)-Matairesinol45.14 mg/L
5(-)-MatairesinolIiUGT71B2Target glycoside74.5–86.79 µg/L

Challenges include low glycosylation efficiency due to UDP-glucose regeneration limitations and enzyme inhibition by reactive oxygen species.

Semisynthetic Routes

Hydrogenation of Hydroxymatairesinol

A four-step semisynthesis starting from hydroxymatairesinol (isolated from Picea abies) has been reported:

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces hydroxymatairesinol to matairesinol.

  • Esterification : Treatment with triflic anhydride forms the matairesinyl 4,4′-bistriflate intermediate.

  • Deoxygenation : Palladium-catalyzed hydrogenolysis removes triflate groups to yield 3,3′-dimethylenterolactone.

  • Demethylation : BBr₃-mediated cleavage of methyl ethers produces (-)-enterolactone, which is glycosylated enzymatically.

This method achieves enantiomeric purity (>99% ee) but requires access to natural hydroxymatairesinol.

Chemical Synthesis

Asymmetric α-Benzylation of Lactones

A stereocontrolled synthesis was developed using donor-acceptor rhodium enolate chemistry:

  • Lactone Formation : Methyl 4-methoxy-2-oxo-3-(3,4,5-trimethoxybenzyl)pent-4-enoate is treated with K₂CO₃/DMF to generate an enolate.

  • α-Benzylation : The enolate undergoes alkylation with 3-methoxy-4-benzyloxybenzyl bromide (dr >20:1).

  • Decarboxylation : Hydrolysis and decarboxylation yield trans-α,β-disubstituted lactones (dr >95:5).

  • Glycosylation : Koenigs-Knorr reaction attaches the glucose moiety using peracetylated glucosyl bromide and Ag₂O.

StepReactionConditionsYield
1Enolate formationK₂CO₃, DMF, 0°C89%
2BenzylationRT, 12 h92%
3DecarboxylationHCl, MeOH, reflux85%
4GlycosylationAg₂O, CH₂Cl₂67%

This route achieves high stereoselectivity but requires protection/deprotection of hydroxyl groups.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale
BiosynthesisEnantiopure products; avoids toxic reagentsLow yields (µg–mg/L); complex optimizationLab-scale
SemisynthesisHigh purity; utilizes natural precursorsDependent on plant extractionMulti-gram
Chemical SynthesisScalable; controlled stereochemistryMultiple protection stepsIndustrial

Characterization and Validation

Post-synthesis characterization employs:

  • UHPLC-ESI-QTOF-MS : Confirms molecular ion [M+H]⁺ at m/z 520.1945.

  • NMR : Key signals include δ 6.85 (aromatic H), δ 4.90 (anomeric H), and δ 3.75 (methoxy groups).

  • Chiral HPLC : Validates enantiopurity using Chiralpak IC column (hexane:isopropanol 85:15) .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust/vapor and direct skin contact. Store in airtight containers under dry, ventilated conditions, away from ignition sources . Use fume hoods for weighing or synthesizing the compound. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Regularly validate compound purity using HPLC to minimize exposure to impurities .

Q. How can the compound’s structure be elucidated using spectroscopic techniques?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with 2D-NMR (e.g., 1H^1H-13C^{13}C HSQC, HMBC) to assign substituents on the oxolan-2-one core and aromatic rings. Key NMR signals include methoxy protons (~δ 3.8–4.0 ppm) and hydroxyl groups (broad signals at δ 5.0–6.0 ppm). X-ray crystallography (as in ) resolves stereochemistry of the oxane and oxolan rings .

Q. What preliminary assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for antioxidant activity using DPPH/ABTS radical scavenging assays (common for phenolic compounds). For cytotoxicity, employ MTT assays on human cell lines (e.g., HeLa or HepG2). Dose-response curves (0.1–100 µM) and positive controls (e.g., ascorbic acid) are critical. Monitor solubility in DMSO/PBS mixtures to avoid false negatives due to precipitation .

Advanced Research Questions

Q. How to design a robust experimental framework to study structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Use a split-plot randomized block design (as in ) to test synthetic analogs with modified methoxy/hydroxy groups or oxane substituents. Assign variables:

  • Main plot : Substituent position (e.g., para vs. meta hydroxyl).
  • Subplot : Sugar moiety variations (e.g., glucosyl vs. galactosyl).
  • Replicates : 4–6 per group. Validate SAR using molecular docking (AutoDock Vina) to predict binding affinities with target enzymes (e.g., COX-2 or tyrosinase) .

Q. How to resolve contradictions in solubility versus bioactivity data?

  • Methodological Answer : If low aqueous solubility (LogP ≈ 4.53, ) conflicts with in vitro activity, use co-solvents (e.g., cyclodextrins) or nanoformulations. Validate bioavailability via Caco-2 cell permeability assays. Cross-check bioactivity with pure samples (HPLC ≥ 95%) to rule out impurity artifacts .

Q. What advanced techniques validate the stereochemical configuration of the oxolan-2-one core?

  • Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IA column) with polar organic mobile phases. Compare experimental circular dichroism (CD) spectra with computational predictions (TDDFT calculations). Single-crystal X-ray diffraction (as in ) provides definitive confirmation of absolute configuration .

Q. How to address discrepancies in antioxidant activity across different assay models?

  • Methodological Answer : Standardize assay conditions (pH, temperature) and normalize data to Trolox equivalents. Use multiple assays (e.g., ORAC, FRAP) to cross-validate. Investigate pro-oxidant effects at high concentrations via ROS detection (DCFH-DA probe) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one
Reactant of Route 2
4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.